REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([F:9])=[CH:4][C:3]=1[CH:10]([CH3:15])[C:11]([O:13][CH3:14])=[O:12].[Br:16]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:16][CH2:8][C:6]1[C:5]([F:9])=[CH:4][C:3]([CH:10]([CH3:15])[C:11]([O:13][CH3:14])=[O:12])=[C:2]([F:1])[CH:7]=1
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C(=C1)C)F)C(C(=O)OC)C
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
azo(bis)isobutyronitrile
|
Quantity
|
0.05 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The obtained crude product
|
Type
|
WASH
|
Details
|
was subjected to silica gel column chromatography and elution with an n-hexane/ethyl acetate (4:1) solution
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=CC(=C(C=C1F)C(C(=O)OC)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.8 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 106.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |